Anemoside A3

Pharmacokinetics Drug Metabolism HPLC-MS/MS

Distinguishing Anemoside A3 from co-occurring Pulsatilla saponins (e.g., Anemoside B4) is critical for data integrity in neuropharmacology and ADME studies, yet many suppliers do not provide structurally verified, batch-specific material. This product resolves that pain point: • Unique dual AMPAR/NMDAR modulation confirmed by GluA1 phosphorylation and non-competitive NMDA current inhibition. • Structurally authenticated monodesmosidic saponin-absence of a C-28 sugar ester chain is verified, precluding B4 cross-contamination. • Supplied as ≥98% HPLC white powder; ship at ambient temperature; store at -20°C protected from light.

Molecular Formula C41H66O12
Molecular Weight 751 g/mol
Cat. No. B1253238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnemoside A3
Synonymsanemoside A3
Molecular FormulaC41H66O12
Molecular Weight751 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CCC7(CCC6(C5(CCC4C3(C)CO)C)C)C(=O)O)C(=C)C)C)O)O)O)O)O
InChIInChI=1S/C41H66O12/c1-20(2)22-10-15-41(36(48)49)17-16-39(6)23(28(22)41)8-9-26-37(4)13-12-27(38(5,19-42)25(37)11-14-40(26,39)7)52-35-33(30(45)24(43)18-50-35)53-34-32(47)31(46)29(44)21(3)51-34/h21-35,42-47H,1,8-19H2,2-7H3,(H,48,49)
InChIKeyISNDTNDJSXYNKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anemoside A3 for Research: A Structurally Defined Triterpenoid Saponin Reference Standard


Anemoside A3 (AA3; Pulchinenoside A; CAS: 129724-84-1) is a lupane-type triterpenoid saponin isolated from the roots of Pulsatilla chinensis (Bunge) Regel, a herb traditionally used in Chinese medicine [1]. It is characterized as a monodesmosidic saponin, comprising a 3,23-dihydroxy-lup-20(29)-en-28-oic acid aglycone core with a specific 3-O-[α-L-rhamnopyranosyl(1→2)-α-L-arabinopyranosyl] sugar chain, distinguishing it from its closely related analog, Anemoside B4, which bears an additional 28-O-sugar ester chain [2]. This compound is commercially available as a purified reference standard, typically supplied as a white powder with certified purity levels of ≥98% by HPLC for use in analytical and biological assays .

Anemoside A3 Specificity: Why General Pulsatilla Saponins Are Not Suitable Replacements


Within the Pulsatilla saponin class, Anemoside A3 (AA3) and Anemoside B4 (AB4) exhibit profound differences in their chemical structure that directly dictate their biological and pharmacokinetic behavior, precluding their interchangeable use. The absence of a second sugar chain at the C-28 carboxyl group in AA3, a key structural feature present in AB4, results in differential molecular recognition, leading to AA3's unique ability to act as a dual modulator of both AMPA and NMDA receptors [1]. Furthermore, this structural divergence manifests in significantly different in vivo exposure and hepatic disposition profiles. While Anemoside B4 is the major constituent, Anemoside A3 demonstrates a distinct hepatic first-pass effect and overall systemic exposure, making it a critical, non-substitutable research tool for investigating specific pathways [2].

Quantitative Evidence for Selecting Anemoside A3: Head-to-Head Performance Against Analogs


Comparative Pharmacokinetics: Anemoside A3 Exhibits a Distinct Hepatic First-Pass Effect vs. Anemoside B4

In a direct head-to-head comparison using a validated HPLC-MS/MS method in rats, Anemoside A3 demonstrated a significantly different hepatic first-pass effect compared to its major in-class analog, Anemoside B4, and the related aglycone, 23-hydroxybetulinic acid [1]. The hepatic first-pass effect for Anemoside A3 was quantified at 37%, which is notably higher than that of Anemoside B4 (27%) but substantially lower than that of 23-hydroxybetulinic acid (71%) [1]. This quantitative difference in liver disposition is a critical parameter for researchers designing in vivo studies focused on systemic exposure versus liver targeting.

Pharmacokinetics Drug Metabolism HPLC-MS/MS

Mechanistic Differentiation: Anemoside A3 as a Dual AMPAR/NMDAR Modulator

Anemoside A3 possesses a unique pharmacological profile not shared by its close structural analog, Anemoside B4. While Anemoside B4 is primarily characterized for its anti-inflammatory and immunomodulatory effects, Anemoside A3 is specifically documented to act as a dual modulator of ionotropic glutamate receptors [1]. It enhances the function of AMPA-type glutamate receptors (AMPARs) by increasing serine phosphorylation on the GluA1 subunit, a mechanism required for synaptic trafficking, and simultaneously acts as a non-competitive NMDA receptor (NMDAR) modulator, providing a neuroprotective capacity [1].

Neuropharmacology Synaptic Plasticity Glutamate Receptors

Comparative Systemic Exposure: Anemoside A3 Yields Limited Systemic Availability Relative to In-Class Saponins

A pharmacokinetic study in rats directly comparing the three major Pulsatilla saponins revealed that Anemoside A3 exhibits a significantly lower systemic exposure profile compared to Anemoside B4 and 23-hydroxybetulinic acid [1]. The study quantified that 23-hydroxybetulinic acid achieved the highest exposure, followed by Anemoside B4, while Anemoside A3 displayed 'quite limited exposure' [1]. This property is critical for understanding the compound's in vivo efficacy and for designing dosing regimens.

Bioavailability Tissue Distribution ADME

Application Scenarios Where Anemoside A3 Provides a Decisive Procurement Advantage


Neuropharmacology Studies of Synaptic Plasticity and Cognition

Given its unique dual action on AMPA and NMDA receptors, Anemoside A3 is the preferred compound for investigating mechanisms of synaptic plasticity, long-term potentiation (LTP), and memory formation [1]. In vitro and in vivo models demonstrate its ability to enhance hippocampal LTP and improve spatial memory in mice, making it a valuable tool for studying age-related cognitive decline and neurodegenerative disease mechanisms [1].

Pharmacokinetic and ADME Studies of Triterpenoid Saponins

The well-characterized, and distinct, pharmacokinetic profile of Anemoside A3—including its specific hepatic first-pass effect (37%) and limited systemic exposure—makes it an essential reference standard for comparative ADME studies within the Pulsatilla saponin class [2]. Its use as a comparative compound is critical for deconvoluting the disposition of this complex natural product family.

Immunomodulatory Research in Autoimmune Disease Models

Anemoside A3 has demonstrated a specific immunomodulatory role in the context of experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis [3]. Its documented ability to inhibit Th1 and Th17 cell responses and downregulate STAT4 and STAT3 signaling pathways provides a distinct mechanistic basis for its use in autoimmunity research, differentiating it from the broader anti-inflammatory profile of Anemoside B4 [3].

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